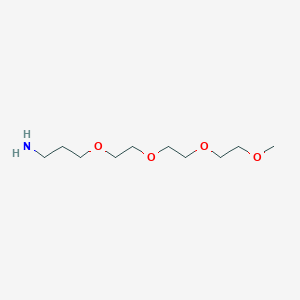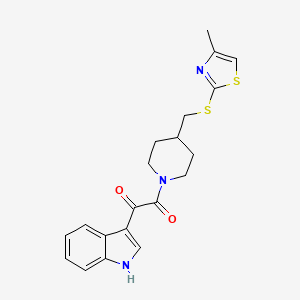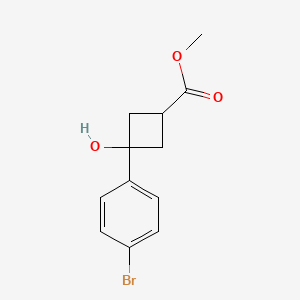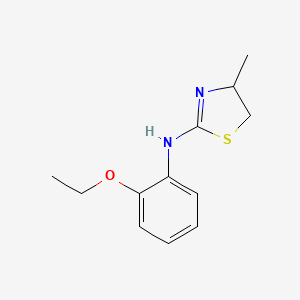![molecular formula C9H14N2O2 B2705964 N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide CAS No. 2361608-24-2](/img/structure/B2705964.png)
N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide, also known as N-Acetylproline ethyl ester (NAPE), is a synthetic compound that has been widely used in scientific research. NAPE is a derivative of N-Acetyl-L-proline and is a commonly used precursor for the synthesis of N-Acylethanolamines (NAEs), which are a class of endogenous signaling lipids.
Mécanisme D'action
NAPE is believed to exert its effects through the activation of the endocannabinoid system. NAPE is converted to N-Acylethanolamines (NAEs) by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAEs, such as N-Acylethanolamine-PEA (PEA), are known to activate the cannabinoid receptor type 1 (CB1) and the peroxisome proliferator-activated receptor alpha (PPARα), which are involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
NAPE and its derivatives have been shown to have a variety of biochemical and physiological effects. NAPE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. NAPE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
NAPE and its derivatives have several advantages for use in laboratory experiments. NAPE is readily available and can be synthesized in large quantities. NAPE is also stable and can be stored for extended periods of time. However, NAPE and its derivatives have limitations, including their low solubility in water and their potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on NAPE and its derivatives. One area of research is the development of NAPE analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the therapeutic potential of NAPE and its derivatives in various disease models, such as Alzheimer's disease and multiple sclerosis. Additionally, the role of NAPE and its derivatives in the regulation of metabolism and energy balance is an area of growing interest.
Méthodes De Synthèse
NAPE can be synthesized by the reaction of N-Acetyl-L-proline with ethyl chloroformate in the presence of triethylamine. The reaction yields N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamideine ethyl ester, which can be further converted to NAPE by reacting with propargyl bromide in the presence of potassium carbonate.
Applications De Recherche Scientifique
NAPE and its derivatives have been extensively studied for their potential therapeutic applications. NAPE has been shown to have anti-inflammatory and neuroprotective effects, and has been investigated for the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[(3R)-1-acetylpyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-9(13)10-8-4-5-11(6-8)7(2)12/h3,8H,1,4-6H2,2H3,(H,10,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVACLIBVPONGP-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@H](C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2705883.png)
![6-((2,4-dimethylphenyl)amino)-5-(3-fluorophenyl)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2705885.png)
![Thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2705886.png)



![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2705895.png)
![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)


![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2705904.png)